molecular formula C19H17NO4 B13474591 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl benzenepentanoate

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl benzenepentanoate

Cat. No.: B13474591
M. Wt: 323.3 g/mol
InChI Key: BIKBKLPPRWKLGI-UHFFFAOYSA-N
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Description

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl benzenepentanoate is an organic compound belonging to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl benzenepentanoate can be synthesized through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with benzenepentanoic acid under suitable conditions to yield the desired compound. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process begins with the preparation of the phthalimide intermediate, followed by its reaction with benzenepentanoic acid. The reaction conditions are optimized for maximum yield and purity, and the product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl benzenepentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phthalimides.

Scientific Research Applications

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl benzenepentanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl benzenepentanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • N-Phthalyl-DL-alanine
  • 2-phthalimidopropionic acid

Uniqueness

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl benzenepentanoate is unique due to its specific structure, which combines the phthalimide moiety with a benzenepentanoate group. This structural combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, depending on the context of its use.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 5-phenylpentanoate

InChI

InChI=1S/C19H17NO4/c21-17(13-7-4-10-14-8-2-1-3-9-14)24-20-18(22)15-11-5-6-12-16(15)19(20)23/h1-3,5-6,8-9,11-12H,4,7,10,13H2

InChI Key

BIKBKLPPRWKLGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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